![molecular formula C19H31N3O2 B14471911 2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide CAS No. 65792-29-2](/img/structure/B14471911.png)
2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide is a chemical compound that belongs to the class of hydrazine derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide typically involves the reaction of aldehydes or ketones with hydrazine derivatives. One common method is the one-pot reaction of aldehyde or ketones, hydrazine hydrate, and phenylisocyanate in methanol (MeOH). The structure of the product is confirmed using techniques such as Fourier transform infrared (FT-IR), proton nuclear magnetic resonance (1H NMR), and 13C NMR spectra .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production, and implementing purification steps to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles in a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
科学研究应用
2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other hydrazine derivatives.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Studied for its potential anticancer and anti-inflammatory properties.
Industry: Used in the development of chemical sensors and nanoprobes for the detection of metal ions.
作用机制
The mechanism of action of 2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins by forming hydrogen bonds with them, thereby affecting their function . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
2-(Aryl or alkyl)-N-phenylhydrazine-1-carboxamides: These compounds have similar structures and biological activities.
Semicarbazone derivatives: These compounds also exhibit diverse biological activities, including antibacterial and anticancer properties.
Uniqueness
2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities. Its decyloxy group provides additional hydrophobic interactions, enhancing its binding affinity to certain targets compared to similar compounds.
属性
CAS 编号 |
65792-29-2 |
|---|---|
分子式 |
C19H31N3O2 |
分子量 |
333.5 g/mol |
IUPAC 名称 |
[(2-decoxy-1-phenylethylidene)amino]urea |
InChI |
InChI=1S/C19H31N3O2/c1-2-3-4-5-6-7-8-12-15-24-16-18(21-22-19(20)23)17-13-10-9-11-14-17/h9-11,13-14H,2-8,12,15-16H2,1H3,(H3,20,22,23) |
InChI 键 |
ILPZKRJDYQDJBZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOCC(=NNC(=O)N)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14471834.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(ethylhexylamino)-3'-methyl-2'-(phenylamino)-](/img/structure/B14471836.png)
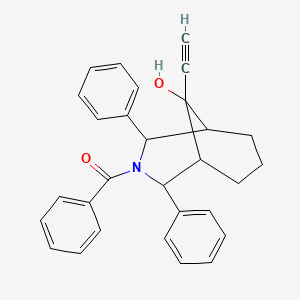
![N-methyl-4-[2-[4-(methylsulfamoyl)phenoxy]ethoxy]benzenesulfonamide](/img/structure/B14471851.png)
![[(2-Phenylpropyl)selanyl]benzene](/img/structure/B14471863.png)
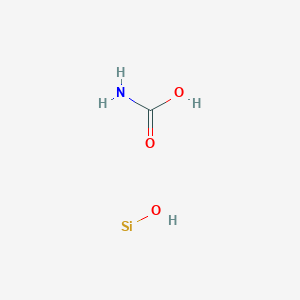
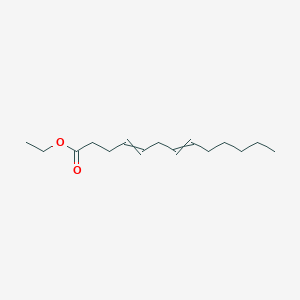
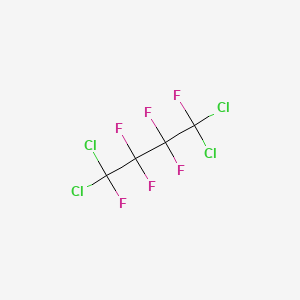
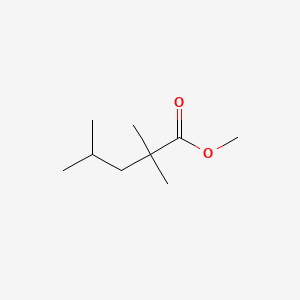
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate](/img/structure/B14471891.png)
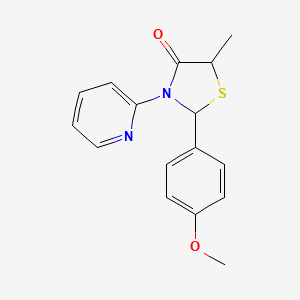
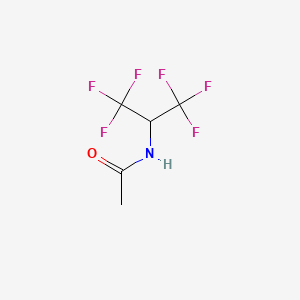
![4,6,11-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14471907.png)
